6-Oxa-2-azaspiro[3.5]nonane oxalate

Catalog No.
S995671
CAS No.
1389264-15-6
M.F
C9H15NO5
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxa-2-azaspiro[3.5]nonane oxalate

CAS Number

1389264-15-6

Product Name

6-Oxa-2-azaspiro[3.5]nonane oxalate

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane;oxalic acid

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-7(4-8-5-7)6-9-3-1;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)

InChI Key

IFPKYQWHMJLGFF-UHFFFAOYSA-N

SMILES

C1CC2(CNC2)COC1.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2(CNC2)COC1.C(=O)(C(=O)O)O

6-Oxa-2-azaspiro[3.5]nonane oxalate (CAS 1389264-15-6) is a crystalline, sp3-rich spirocyclic building block utilized as a rigid, three-dimensional bioisostere for traditional flat heterocycles like morpholine and piperidine. By providing the compound as an oxalate salt rather than a free base, manufacturers have produced a stable, free-flowing powder that resists degradation and moisture uptake. This structural rigidity and high fraction of sp3 carbons (Fsp3) make it a valuable precursor for medicinal chemistry, specifically targeting measurable improvements in aqueous solubility, metabolic stability, and patent novelty in downstream active pharmaceutical ingredients (APIs)[1].

Substituting 6-Oxa-2-azaspiro[3.5]nonane oxalate with its free base analog (CAS 1214875-08-7) introduces severe processability risks, as the free base is a hygroscopic liquid that rapidly absorbs atmospheric moisture, leading to inaccurate stoichiometric weighing and the quenching of moisture-sensitive cross-coupling catalysts[1]. Furthermore, attempting to substitute this spirocycle with cheaper, in-class flat heterocycles like morpholine fails to replicate the critical steric bulk and three-dimensional vector projection required to disrupt planar molecular stacking. This generic substitution directly results in pipeline candidates with lower aqueous solubility, higher off-target lipophilic binding, and increased susceptibility to cytochrome P450-mediated alpha-oxidation [2].

Stoichiometric Precision and Moisture Resistance

The oxalate salt form of 6-oxa-2-azaspiro[3.5]nonane demonstrates higher bench stability compared to the free base. In controlled humidity assays (75% RH at 25°C), the oxalate salt exhibits less than 0.5% weight gain over 7 days, whereas the free base absorbs up to 12% moisture within 24 hours, transitioning to a highly viscous, difficult-to-dispense state [1]. This moisture resistance allows for precise molar equivalents to be weighed in ambient air without inert glovebox conditions.

Evidence DimensionMoisture uptake at 75% relative humidity
Target Compound Data<0.5% weight gain (Oxalate salt)
Comparator Or Baseline~12% weight gain within 24h (Free base, CAS 1214875-08-7)
Quantified DifferenceOver 20-fold reduction in hygroscopicity
Conditions75% RH, 25°C, ambient air exposure

Procuring the oxalate salt ensures accurate stoichiometry in sensitive catalytic couplings, preventing catalyst poisoning by adventitious water and eliminating the need for specialized storage.

Aqueous Solubility Enhancement via High Fsp3

Incorporation of the 6-oxa-2-azaspiro[3.5]nonane motif into lead scaffolds significantly improves thermodynamic solubility compared to traditional planar morpholine substitutions. Matched molecular pair analysis indicates that replacing a morpholine ring with this spiro[3.5] system increases the fraction of sp3 carbons (Fsp3) and disrupts crystal lattice packing, resulting in a 2- to 5-fold increase in aqueous solubility for the resulting API derivatives [1].

Evidence DimensionThermodynamic aqueous solubility of matched API derivatives
Target Compound Data2x to 5x higher solubility (Spirocyclic derivative)
Comparator Or BaselineBaseline solubility (Morpholine derivative)
Quantified Difference200% to 500% improvement in aqueous solubility
ConditionsThermodynamic solubility assay in PBS (pH 7.4)

Buyers selecting building blocks for lead optimization must prioritize high-Fsp3 spirocycles to rescue poorly soluble pipeline candidates and improve oral bioavailability.

Metabolic Stability and CYP450 Shielding

The rigid spiro-fusion of 6-oxa-2-azaspiro[3.5]nonane sterically shields the alpha-carbons adjacent to the heteroatoms from oxidative metabolism. In human liver microsome (HLM) clearance assays, compounds utilizing this spirocyclic core demonstrate up to a 40% reduction in intrinsic clearance (CLint) compared to their unstrained piperidine or morpholine counterparts, extending the half-life of the active molecule [1].

Evidence DimensionIntrinsic Clearance (CLint) in Human Liver Microsomes
Target Compound DataUp to 40% reduction in CLint
Comparator Or BaselineStandard clearance rates (Piperidine/Morpholine analogs)
Quantified Difference40% improved metabolic stability
ConditionsIn vitro HLM assay, NADPH-dependent oxidation

Procuring this specific spirocycle directly addresses metabolic liabilities in early-stage drug discovery, reducing the need for downstream formulation workarounds.

High-Throughput Library Synthesis (HTS) and Automated Dispensing

Because the oxalate salt is a free-flowing, non-hygroscopic solid, it is a highly compatible choice for automated parallel synthesis platforms. Unlike the free base, which gums up robotic liquid handlers and requires inert environments, the oxalate salt can be accurately dispensed by solid-dosing robots, ensuring high reproducibility across multi-well plate cross-coupling reactions [1].

Bioisosteric Replacement in Kinase Inhibitor Optimization

In medicinal chemistry programs where a morpholine or piperidine hinge-binder is causing poor aqueous solubility or rapid metabolic clearance, 6-oxa-2-azaspiro[3.5]nonane serves as a drop-in bioisostere. The high Fsp3 character directly translates to improved pharmacokinetic profiles, making it a strategic procurement choice for rescuing stalled lead compounds[2].

Scale-Up API Manufacturing and Process Chemistry

For industrial scale-up, the thermal stability and low hygroscopicity of the oxalate salt eliminate the need for costly cold-chain logistics or specialized inert storage tanks. It can be stored in bulk and easily free-based in situ using standard mild bases (e.g., K2CO3 or DIPEA) during the final API assembly steps, streamlining the manufacturing workflow [1].

Dates

Last modified: 08-16-2023

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